

# Inpyrfluxam: A Comprehensive Toxicological Profile for Research Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | Inpyrfluxam |           |
| Cat. No.:            | B6594776    | Get Quote |

#### An In-depth Technical Guide

This technical guide provides a comprehensive overview of the toxicological profile of **inpyrfluxam**, a succinate dehydrogenase inhibitor (SDHI) fungicide. It is intended for researchers, scientists, and drug development professionals, offering detailed data, experimental methodologies, and visual representations of key pathways and processes to support further research and risk assessment.

## **Executive Summary**

Inpyrfluxam is a broad-spectrum fungicide that acts by inhibiting the mitochondrial enzyme succinate dehydrogenase (Complex II) in fungi, thereby disrupting cellular respiration and energy production.[1][2][3][4][5] Toxicological evaluation in various animal models indicates that inpyrfluxam has moderate acute oral toxicity.[6] The primary target organs identified in repeat-dose studies are the liver, thyroid, and adrenal glands.[7][8] Notably, neurotoxic effects, including optic nerve damage in dogs, have been observed at higher doses.[6][7] Inpyrfluxam is not considered to be genotoxic or carcinogenic.[7][9][10][11] It is also not classified as a reproductive or developmental toxicant, although some offspring toxicity was noted at maternally toxic doses.[7][9][11] This guide synthesizes the key toxicological endpoints and provides context through standardized experimental protocols and visual diagrams.

# Mechanism of Action: Succinate Dehydrogenase Inhibition



### Foundational & Exploratory

Check Availability & Pricing

**Inpyrfluxam**'s fungicidal activity stems from its ability to inhibit succinate dehydrogenase (SDH), a critical enzyme complex in the mitochondrial electron transport chain and the tricarboxylic acid (TCA) cycle.[1][3][4][5] By binding to the quinone binding site of the SDH complex, **inpyrfluxam** blocks the oxidation of succinate to fumarate.[12] This inhibition disrupts the flow of electrons to ubiquinone, thereby halting ATP production and leading to fungal cell death.[3][12] The high degree of conservation of the SDH enzyme across species raises considerations for off-target effects.[12]





Click to download full resolution via product page



Caption: **Inpyrfluxam** inhibits Succinate Dehydrogenase (SDH), blocking the electron transport chain.

## **Toxicological Data Summary**

The following tables summarize the key quantitative toxicological data for **inpyrfluxam**, derived from a comprehensive battery of studies.

## **Acute Toxicity Profile**

**Inpyrfluxam** exhibits moderate acute toxicity via the oral route and low toxicity via dermal and inhalation routes.[7] It is a slight eye irritant but is not found to be a skin irritant or sensitizer.[7]

| Study Type            | Species             | Route      | LD50/LC50                       | Classificati<br>on | Reference   |
|-----------------------|---------------------|------------|---------------------------------|--------------------|-------------|
| Acute Oral            | Rat                 | Oral       | 50-300 mg/kg<br>bw              | Moderate           | [6][13][14] |
| Acute Dermal          | Rat                 | Dermal     | >2000 mg/kg<br>bw               | Low                | [6]         |
| Acute<br>Inhalation   | Rat                 | Inhalation | >2610 mg/m <sup>3</sup><br>(4h) | Low                | [6]         |
| Eye Irritation        | Slight Irritant     | [7]        |                                 |                    |             |
| Skin Irritation       | Not an Irritant     | [7]        | _                               |                    |             |
| Skin<br>Sensitization | Not a<br>Sensitizer | [7]        |                                 |                    |             |

# Repeat-Dose Toxicity: No-Observed-Adverse-Effect Levels (NOAELs)

Chronic exposure studies have identified the liver, adrenal glands, and thyroid as target organs. [7][8] In dogs, neurotoxic effects, including optic nerve damage, were observed.[6][7]



| Study Duration | Species | NOAEL                | Key Effects at<br>LOAEL                                                            | Reference |
|----------------|---------|----------------------|------------------------------------------------------------------------------------|-----------|
| 28-Day         | Rat     | 44 mg/kg bw/day      | Liver, thyroid,<br>adrenal, and<br>ovarian effects                                 | [7]       |
| 28-Day         | Mouse   | 54 mg/kg bw/day      | Liver effects                                                                      | [7]       |
| 28-Day         | Dog     | 100 mg/kg<br>bw/day  | CNS effects at<br>1000 mg/kg<br>bw/day                                             | [7]       |
| 90-Day         | Rat     | 37.5 mg/kg<br>bw/day | Increased adrenocortical zona fasciculata cell vacuolation                         | [7]       |
| 90-Day         | Mouse   | 111 mg/kg<br>bw/day  | Changes in liver<br>weight and<br>histopathology                                   | [7]       |
| 90-Day         | Dog     | 40 mg/kg bw/day      | Adrenal zona fasciculata cell vacuolation and optic nerve degeneration             | [7]       |
| 1-Year         | Dog     | 6 mg/kg bw/day       | Histopathological changes (zona fasciculate cell vacuolation) in the adrenal gland | [7][8]    |

## **Carcinogenicity and Genotoxicity**

Inpyrfluxam has been found to be non-carcinogenic in long-term studies in both rats and mice.
[7][9][10][11] A comprehensive battery of in vitro and in vivo assays also concluded that
inpyrfluxam is not genotoxic.[7][9][11]



| Study Type                        | Species               | Duration | Result              | NOAEL<br>(Toxicity)  | Reference |
|-----------------------------------|-----------------------|----------|---------------------|----------------------|-----------|
| Carcinogenici<br>ty               | Mouse                 | 78-Week  | Not<br>Carcinogenic | 69 mg/kg<br>bw/day   | [7]       |
| Combined Chronic/Carci nogenicity | Rat                   | 104-Week | Not<br>Carcinogenic | 19.4 mg/kg<br>bw/day | [7]       |
| Genotoxicity<br>Assays            | In vitro & In<br>vivo | N/A      | Not<br>Genotoxic    | N/A                  | [7]       |

## **Reproductive and Developmental Toxicity**

**Inpyrfluxam** is not considered a reproductive or developmental toxicant.[7] Developmental effects, such as decreased fetal body weight, were observed but generally in the presence of maternal toxicity.[7][9][10]

| Study Type                                | Species | NOAEL<br>(Maternal) | NOAEL<br>(Developme<br>ntal/Offspri<br>ng) | NOAEL<br>(Reproducti<br>ve) | Reference |
|-------------------------------------------|---------|---------------------|--------------------------------------------|-----------------------------|-----------|
| 2-Generation<br>Reproduction              | Rat     | 31 mg/kg<br>bw/day  | 22 mg/kg<br>bw/day                         | 93 mg/kg<br>bw/day          | [7]       |
| Development<br>al                         | Rat     | 25 mg/kg<br>bw/day  | 25 mg/kg<br>bw/day                         | N/A                         | [7]       |
| Development<br>al<br>(Teratogenicit<br>y) | Rabbit  | 60 mg/kg<br>bw/day  | 200 mg/kg<br>bw/day                        | N/A                         | [7]       |

## **Neurotoxicity**

Neurotoxic effects have been observed in both acute and sub-chronic studies, with reduced motor activity and body temperature in rats at high acute doses, and more significant effects



like optic nerve damage in dogs in longer-term studies.[6][7]

| Study Type              | Species | NOAEL                                  | Key Effects at<br>LOAEL                                        | Reference |
|-------------------------|---------|----------------------------------------|----------------------------------------------------------------|-----------|
| Acute<br>Neurotoxicity  | Rat     | 30 mg/kg bw                            | Reduced motor<br>activity and body<br>temperature              | [7]       |
| 90-Day<br>Neurotoxicity | Rat     | 240 mg/kg<br>bw/day<br>(Neurotoxicity) | Decreased body<br>weight and feed<br>consumption<br>(Systemic) | [7]       |
| 90-Day & 1-Year         | Dog     | 40 mg/kg bw/day<br>(90-day)            | CNS effects and optic nerve damage at ≥160 mg/kg bw/day        | [7]       |

## **Experimental Protocols**

The toxicological evaluation of **inpyrfluxam** was conducted following internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These standardized protocols ensure the quality, consistency, and comparability of data.

# Combined Chronic Toxicity/Carcinogenicity Study (Based on OECD TG 453)

This study design evaluates both long-term toxicity and carcinogenic potential in a single study, typically in rats.[2][9][13][15]

- Test System: Wistar or Sprague-Dawley rats are commonly used. At least 50 animals of
  each sex are assigned to each dose and control group for the carcinogenicity phase, with an
  additional 10 per sex per group for the chronic toxicity phase.[9][13]
- Dose Administration: **Inpyrfluxam** is administered orally, usually mixed in the diet, for a duration of 24 months.[9] At least three dose levels and a concurrent control group are used.



[9][13]

#### Observations:

- Clinical: Daily cage-side observations and weekly detailed physical examinations are performed.
- Body Weight and Food Consumption: Measured weekly for the first 13 weeks and monthly thereafter.
- Clinical Pathology: Blood and urine samples are collected at 6, 12, 18, and 24 months for hematology and clinical chemistry analysis.
- Pathology: A full gross necropsy is performed on all animals. A comprehensive list of tissues is collected and preserved, with histopathological examination of all tissues from the control and high-dose groups, and any gross lesions or target organs from all other groups.[1]



Click to download full resolution via product page

Caption: Workflow for a Combined Chronic/Carcinogenicity Study (OECD 453).

# Two-Generation Reproduction Toxicity Study (Based on OECD TG 416)



This study assesses the effects of a substance on reproductive performance and offspring development over two generations.[7][16][17][18]

- Test System: The rat is the preferred species. Each group consists of a sufficient number of animals to yield at least 20 pregnant females.[7][18]
- Dose Administration: The test substance is administered continuously to the parental (P) generation before mating, during mating, gestation, and lactation. Dosing continues for the F1 generation from weaning through their mating and the weaning of the F2 generation.[7]
   [18]
- Endpoints Evaluated:
  - Parental Animals (P and F1): Estrous cycles, mating behavior, fertility, gestation length, parturition, and lactation. Body weights, food consumption, clinical observations, and postmortem organ weights and histopathology of reproductive organs are recorded.[18]
  - Offspring (F1 and F2): Viability, sex ratio, clinical signs, body weight gain, and developmental landmarks (e.g., anogenital distance, sexual maturation). Gross necropsy is performed on selected pups.[18]

## **Acute Neurotoxicity Study (Based on OECD TG 424)**

This study is designed to detect potential neurotoxic effects after a single exposure.[3][12][19] [20][21]

- Test System: Adult rats are typically used, with at least 10 animals per sex per group.[12]
- Dose Administration: A single dose is administered, usually via oral gavage. At least three dose levels and a control are used.[3]
- Assessments:
  - Functional Observational Battery (FOB): A series of non-invasive tests to assess sensory, motor, and autonomic functions. This includes observations of home cage activity, handling reactivity, and open-field behavior.
  - Motor Activity: Quantified using an automated device to measure locomotor activity.



 Pathology: At the end of the observation period, animals are euthanized, and a detailed neurohistopathological examination of the central and peripheral nervous systems is conducted.[3][12]

### **Health-Based Guidance Values**

Based on the comprehensive toxicological dataset, regulatory agencies have established health-based guidance values to ensure human safety.

- Acceptable Daily Intake (ADI): An ADI for inpyrfluxam has been established at 0.06 mg/kg bw/day. This value is based on the NOAEL of 6 mg/kg bw/day from a 1-year study in dogs, with the key endpoint being adrenocortical zona fasciculata vacuolation. A 100-fold safety factor was applied.[7]
- Acute Reference Dose (ARfD): An ARfD was established at 0.3 mg/kg bw. This is based on the NOAEL of 30 mg/kg bw from an acute neurotoxicity study in rats, where reduced motor activity and body temperature were observed at the next highest dose. A 100-fold safety factor was applied.[7][15]





Derivation of Health-Based Guidance Values for Inpyrfluxam



Click to download full resolution via product page

Caption: Derivation of Health-Based Guidance Values for Inpyrfluxam.

## **Ecotoxicology Profile**

**Inpyrfluxam** is classified as "very highly toxic" to freshwater fish and "moderately toxic" to freshwater invertebrates on an acute basis.[17] It is considered "practically non-toxic" to birds such as mallards and quail, but "highly toxic" to passerine species.[17] For pollinators, **inpyrfluxam** is "practically non-toxic" to honeybees on both an acute contact and oral basis. [17]

### Conclusion

The toxicological profile of **inpyrfluxam** is well-characterized through a comprehensive set of studies conducted according to international guidelines. The primary mode of action is the inhibition of mitochondrial respiration in fungi. In mammals, the main target organs for toxicity are the liver, thyroid, and adrenal glands, with neurotoxicity observed at higher dose levels, particularly in dogs. **Inpyrfluxam** is not genotoxic, carcinogenic, or a reproductive toxicant. The established ADI and ARfD provide a robust basis for human health risk assessment. This guide provides a foundational resource for researchers and professionals engaged in the study and development of SDHI-class compounds.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mhlw.go.jp [mhlw.go.jp]
- 2. catalog.labcorp.com [catalog.labcorp.com]
- 3. oecd.org [oecd.org]
- 4. oecd.org [oecd.org]
- 5. policycommons.net [policycommons.net]

### Foundational & Exploratory





- 6. downloads.regulations.gov [downloads.regulations.gov]
- 7. oecd.org [oecd.org]
- 8. fsc.go.jp [fsc.go.jp]
- 9. oecd.org [oecd.org]
- 10. nationalacademies.org [nationalacademies.org]
- 11. regulations.gov [regulations.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Test No. 453: Combined Chronic Toxicity/Carcinogenicity Studies Overton [app.overton.io]
- 14. Warning about use of pesticides containing inpyrfluxam for suicide PMC [pmc.ncbi.nlm.nih.gov]
- 15. search.library.doc.gov [search.library.doc.gov]
- 16. catalog.labcorp.com [catalog.labcorp.com]
- 17. JRC Publications Repository [publications.jrc.ec.europa.eu]
- 18. scribd.com [scribd.com]
- 19. oecd.org [oecd.org]
- 20. Subchronic neurotoxicity 90-day (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- 21. Acute neurotoxicity (rat) | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]
- To cite this document: BenchChem. [Inpyrfluxam: A Comprehensive Toxicological Profile for Research Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b6594776#inpyrfluxam-toxicology-profile-for-research]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com